molecular formula C18H20N2O2 B5683364 N,N'-bis(4-methylphenyl)succinamide CAS No. 6876-55-7

N,N'-bis(4-methylphenyl)succinamide

Cat. No. B5683364
CAS RN: 6876-55-7
M. Wt: 296.4 g/mol
InChI Key: JTLNMNRAGSDGHS-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)succinamide, also known as BMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BMPS is a white crystalline powder that is soluble in organic solvents but insoluble in water. It is primarily used as a coupling agent in peptide synthesis, but its use has expanded to other areas of research as well.

Mechanism of Action

The exact mechanism of action of N,N'-bis(4-methylphenyl)succinamide is not fully understood. However, it is believed to work by forming a stable amide bond between the carboxyl group of one amino acid and the amine group of another amino acid. This helps to link the amino acids together to form peptides.
Biochemical and Physiological Effects:
N,N'-bis(4-methylphenyl)succinamide does not have any known biochemical or physiological effects on the body. It is primarily used as a chemical reagent in laboratory settings.

Advantages and Limitations for Lab Experiments

N,N'-bis(4-methylphenyl)succinamide has several advantages as a coupling agent in peptide synthesis. It is easy to use and does not require any special conditions for its use. Additionally, N,N'-bis(4-methylphenyl)succinamide is relatively inexpensive compared to other coupling agents. However, N,N'-bis(4-methylphenyl)succinamide does have some limitations. It is not suitable for use with certain amino acids, such as histidine and cysteine, due to their reactivity with the succinimide group. Additionally, N,N'-bis(4-methylphenyl)succinamide can be difficult to remove from peptides after synthesis, which can affect the purity of the final product.

Future Directions

There are several potential future directions for research involving N,N'-bis(4-methylphenyl)succinamide. One area of interest is the development of new coupling agents that are more efficient and have fewer limitations than N,N'-bis(4-methylphenyl)succinamide. Additionally, N,N'-bis(4-methylphenyl)succinamide could be used in the development of new hydrogels with unique properties. Finally, N,N'-bis(4-methylphenyl)succinamide could be used in the development of new fluorescent probes for the detection of metal ions.
Conclusion:
N,N'-bis(4-methylphenyl)succinamide, or N,N'-bis(4-methylphenyl)succinamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. N,N'-bis(4-methylphenyl)succinamide is primarily used as a coupling agent in peptide synthesis but has also been used in other areas of research. While N,N'-bis(4-methylphenyl)succinamide has several advantages, it also has some limitations that need to be considered. However, there are several potential future directions for research involving N,N'-bis(4-methylphenyl)succinamide, making it a promising area of study.

Synthesis Methods

N,N'-bis(4-methylphenyl)succinamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzylamine with succinic anhydride. The resulting product is then purified through recrystallization to obtain pure N,N'-bis(4-methylphenyl)succinamide. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N,N'-bis(4-methylphenyl)succinamide has been extensively used in scientific research for various applications. Its primary use is as a coupling agent in peptide synthesis, where it helps to link amino acids together to form peptides. N,N'-bis(4-methylphenyl)succinamide has also been used as a cross-linking agent in the synthesis of hydrogels and as a stabilizer for liposomes. Additionally, N,N'-bis(4-methylphenyl)succinamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N,N'-bis(4-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)19-17(21)11-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLNMNRAGSDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284589
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(4-methylphenyl)butanediamide

CAS RN

6876-55-7
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N4-Bis(4-methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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